molecular formula C16H21N B8692725 1,1,2,3,3,6-Hexamethyl-5-cyanoindan CAS No. 63084-13-9

1,1,2,3,3,6-Hexamethyl-5-cyanoindan

Cat. No. B8692725
CAS RN: 63084-13-9
M. Wt: 227.34 g/mol
InChI Key: IFBLMNBANYFBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,3,3,6-Hexamethyl-5-cyanoindan is a useful research compound. Its molecular formula is C16H21N and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2,3,3,6-Hexamethyl-5-cyanoindan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,3,3,6-Hexamethyl-5-cyanoindan including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63084-13-9

Product Name

1,1,2,3,3,6-Hexamethyl-5-cyanoindan

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,1,2,3,3,6-hexamethyl-2H-indene-5-carbonitrile

InChI

InChI=1S/C16H21N/c1-10-7-13-14(8-12(10)9-17)16(5,6)11(2)15(13,3)4/h7-8,11H,1-6H3

InChI Key

IFBLMNBANYFBBN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C#N)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product from Step III was dissolved in 250 ml. of benzene in a 50-ml. flask equipped with mechanical stirrer, cooling bath, thermometer, addition funnel, condenser, and static nitrogen head. Thionyl chloride (72 ml.) was added gradually with cooling over six mimutes at 24° to 30° C. The mixture was then heated to reflux for about 4 hours, and after cooling, 150 ml. of 5% sodium hydroxide solution was added at between 32° and 50° C., with cooling, over 16 minutes. The entire contents of the reaction flask were transferred to a separatory funnel and washed twice with 500 ml. of 5% sodium hydroxide solution. The washings were extracted in succession with 50 ml. of benzene. The organic phases were combined and flash evaporated on a rotary evaporator for one hour at 50° C. 10 mm. Hg to yiedl 30.6 g. of crude nitrile. The infrared spectrum (mineral oil mull) showed a medium intensity nitrile band at 2400 cm-1. The crude nitrile was taken up in 100 ml. of benzene and run onto a 1 1/8 inch by 35 inch chromatography column (wet-packed with 400 g. of MCB grade 923 silica gel using benzene as packing solvent). Pure nitrile was collected after 525 ml. of benzene were eluted from the column. A 5 g. portion of the chromatographed nitrile was recrystallized from hexane. The recrystallized nitrile was dissolved in 30 ml. of methanol, 2 g. of Draco K-9 activated carbon added, and the slurry filtered. After repeating the carbon treatment, the product was again recrystallized from hexane. The recrystallized product melted at 70.2° to 72.8° C. NMR spectrum (CDCl3 with TMS reference):
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